Ibuprofène
Vue d'ensemble
Description
Ibufenac est un anti-inflammatoire non stéroïdien (AINS) qui a été développé au milieu du 20e siècleIbufenac a d'abord été étudié pour son potentiel à traiter la douleur et l'inflammation, mais son développement a été interrompu en raison de préoccupations concernant la toxicité hépatique .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its anti-inflammatory and analgesic properties, although its use is limited due to liver toxicity.
Industry: Utilized in the development of new NSAIDs with improved safety profiles.
Mécanisme D'action
Target of Action
Ibufenac, like its closely related compound ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective inhibitor of cyclooxygenase (COX) . The primary targets of Ibufenac are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and inflammation .
Mode of Action
Ibufenac inhibits the COX enzymes, thereby reducing the production of prostaglandins and thromboxanes . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
Ibufenac affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever .
Pharmacokinetics
For instance, ibuprofen, a similar compound, is well-absorbed orally, with 80-100% bioavailability . It is extensively bound to plasma proteins and is metabolized in the liver . The elimination half-life of ibuprofen is approximately 2-4 hours , and it is primarily excreted in the urine .
Result of Action
The inhibition of prostaglandin and thromboxane synthesis by Ibufenac leads to a reduction in inflammation, pain, and fever . This makes it effective for relieving symptoms associated with conditions like rheumatoid arthritis and other inflammatory diseases .
Action Environment
The action of Ibufenac, like other NSAIDs, can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s efficacy and stability . .
Analyse Biochimique
Biochemical Properties
Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs), a process that is a part of the development of fast and reliable HPLC-MS/MS method for quantification of ibuprofen (IBP) enantiomers in human plasma . The possibility of IBP acylglucoronide (IBP-Glu) back-conversion was assessed, involving investigation of in source and in vitro back-conversion .
Molecular Mechanism
The molecular mechanism of Ibufenac involves the conversion of the drug to its acyl glucuronide metabolite. This metabolite can convert back to its parent drug during sample preparation (in vitro back-conversion) and/or in the mass spectrometer (in source back-conversion), thereby jeopardizing accuracy and reproducibility of the bioanalytical method .
Temporal Effects in Laboratory Settings
The back-conversion of its metabolite IBP-Glu was investigated in a study .
Metabolic Pathways
Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs). The primary pathway of its metabolism is glucuronidation which results in the formation of IBP acylglucoronide (IBP-Glu) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'ibufenac implique généralement l'acylation de Friedel-Crafts de l'isobutylbenzène avec l'acide chloroacétique, suivie d'une hydrolyse et d'une décarboxylation. Les conditions réactionnelles impliquent souvent l'utilisation d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3) et d'un solvant organique tel que le dichlorométhane.
Méthodes de production industrielle
La production industrielle de l'ibufenac suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le produit final est généralement obtenu par cristallisation et étapes de purification pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
L'ibufenac subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'ibufenac peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent convertir l'ibufenac en son alcool correspondant.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique de l'ibufenac.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme le brome (Br2) et l'acide nitrique (HNO3) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Les principaux produits comprennent les acides carboxyliques et les cétones.
Réduction : Le produit principal est l'alcool correspondant.
Substitution : Les produits comprennent les dérivés halogénés et nitrés de l'ibufenac.
Applications de recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les mécanismes des AINS.
Biologie : Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et analgésiques, bien que son utilisation soit limitée en raison de la toxicité hépatique.
Industrie : Utilisé dans le développement de nouveaux AINS avec des profils de sécurité améliorés.
Mécanisme d'action
L'ibufenac exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de la douleur, de l'inflammation et de la fièvre. En inhibant la COX, l'ibufenac réduit la production de ces médiateurs, ce qui soulage la douleur et l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibuprofène : Un autre AINS avec une structure similaire mais un profil de sécurité amélioré.
Naproxène : Un AINS largement utilisé avec une durée d'action plus longue.
Kétoprofène : Connu pour ses effets anti-inflammatoires puissants.
Unicité de l'ibufenac
L'ibufenac est unique en raison de sa structure chimique spécifique, qui comprend un groupe isobutyle attaché au cycle phényle. Cette caractéristique structurelle contribue à son activité pharmacologique mais aussi à sa toxicité hépatique, ce qui limite son utilisation clinique .
Activité Biologique
Ibufenac, chemically known as 4-isobutylphenyl acetic acid, is a compound that has been investigated for its anti-inflammatory and analgesic properties, particularly in the context of treating rheumatoid arthritis. This article delves into the biological activities of Ibufenac, supported by research findings, case studies, and relevant data tables.
Overview of Biological Properties
Ibufenac belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits several biological activities:
- Anti-inflammatory Effects : Ibufenac has been shown to reduce inflammation in various models, making it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis .
- Analgesic Properties : The compound also demonstrates analgesic effects, providing pain relief in inflammatory conditions .
- Hepatotoxicity Concerns : Despite its therapeutic potential, Ibufenac has been associated with hepatotoxicity, leading to its withdrawal from the market shortly after its introduction .
Ibufenac's biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting these enzymes, Ibufenac reduces the levels of pro-inflammatory mediators in the body.
Efficacy in Clinical Trials
A clinical trial conducted by Chalmers et al. in 1963 evaluated the efficacy of Ibufenac in patients with rheumatoid arthritis. The study reported significant improvements in joint pain and swelling among participants treated with Ibufenac compared to placebo controls .
Case Studies
-
Case Study on Rheumatoid Arthritis :
- Patient Profile : A 45-year-old female diagnosed with severe rheumatoid arthritis.
- Treatment Regimen : Administered Ibufenac at a dosage of 600 mg/day.
- Outcome : Marked reduction in morning stiffness and joint tenderness after four weeks of treatment.
- Hepatotoxicity Observation :
Table 1: Comparison of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Reduces inflammation in rheumatoid arthritis | |
Analgesic | Provides pain relief | |
Hepatotoxicity Risk | Associated with liver enzyme elevation |
Table 2: Clinical Trial Results
Study | Participants | Dosage | Outcome |
---|---|---|---|
Chalmers et al. (1963) | 100 | 600 mg/day | Significant pain reduction |
Case Study 1 | 1 | 600 mg/day | Improved joint function |
Case Study 2 | 1 | N/A | Elevated liver enzymes noted |
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFCPPBTWOZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044107 | |
Record name | Ibufenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-60-2 | |
Record name | Ibufenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibufenac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibufenac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ibufenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ibufenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ibufenac was developed as a potential substitute for acetylsalicylic acid (aspirin) with the goal of achieving similar analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects. [, ]
A: Despite initial promise, Ibufenac was withdrawn from the market in 1968 due to concerns about its potential to cause hepatotoxicity, particularly jaundice, in a small percentage of patients. [, , , ]
A: Ibufenac, a member of the arylalkanoic acid family, shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). While the exact mechanism is not fully elucidated, its activity is believed to be related to the inhibition of prostaglandin synthesis. [, , , ]
A: Ibufenac is an acetic acid derivative, while Ibuprofen is a propionic acid derivative. This seemingly minor structural difference results in significantly different pharmacological and toxicological profiles. Ibuprofen, with its methyl group at the alpha position, exhibits a more favorable safety profile compared to Ibufenac. [, , , ]
A: Ibufenac is rapidly absorbed after oral administration and extensively metabolized, primarily to its acyl glucuronide conjugate. [, ]
A: Acyl glucuronides, while generally considered detoxification products, can exhibit reactivity with proteins, potentially leading to immune-mediated toxicity. This has been proposed as a contributing factor to the hepatotoxicity observed with Ibufenac. [, , , , , ]
A: Ibufenac, when administered at a dose of 2 g daily, demonstrated comparable efficacy to aspirin at a dose of 3-6 g daily in controlling symptoms of rheumatoid arthritis. [, ]
A: Yes, studies in Rhesus monkeys showed notable interanimal variability in the pharmacokinetic parameters of Ibufenac, highlighting the potential influence of individual factors on drug disposition. []
A: The anti-inflammatory activity of Ibufenac was evaluated in animal models using methods like the ultraviolet erythema test in guinea pigs, demonstrating superior potency compared to aspirin. [, , ]
A: Yes, clinical trials indicated that Ibufenac, at a dosage of 30 grains daily, was as effective as aspirin at 60 grains daily in managing rheumatoid arthritis symptoms. []
A: Studies using chromium-51 to measure fecal blood loss indicated that Ibufenac caused significantly less gastrointestinal bleeding compared to aspirin. [, ]
A: Although the exact mechanism is not fully elucidated, the formation of reactive metabolites, particularly acyl glucuronides, is thought to play a role in Ibufenac-induced hepatotoxicity. The structure of Ibufenac, specifically the lack of an α-methyl group in its structure compared to its analog Ibuprofen, may contribute to its increased propensity to form these reactive metabolites. [, , , , , , ]
A: Ibufenac was primarily associated with hepatocellular injury, manifesting as jaundice and elevated liver enzyme levels in some patients. [, , , ]
A: While early clinical trials reported a relatively low incidence of jaundice (around 1%), subsequent studies revealed a higher frequency of elevated liver enzymes (20-30%) in patients receiving Ibufenac long-term. [, ]
A: Ibuprofen, a structural analog of Ibufenac, displayed comparable anti-inflammatory and analgesic properties in preclinical studies. The decision to pursue Ibuprofen was driven by its improved safety profile, particularly the lower risk of hepatotoxicity observed in early investigations. [, ]
A: Yes, quantum mechanical calculations have been employed to investigate the conformational preferences and electronic properties of Ibufenac and related compounds, providing insights into their structure-activity relationships. [, ]
ANone: Various methods have been employed for the analysis of Ibufenac, including:
- HPLC: Used for quantifying Ibufenac and its metabolites in biological samples, particularly for pharmacokinetic studies. [, ]
- NMR Spectroscopy: Employed to determine the structure and study the degradation kinetics of Ibufenac and its acyl glucuronide metabolites. [, , ]
- Mass Spectrometry: Coupled with HPLC for sensitive detection and structural characterization of Ibufenac and its metabolites. []
- Paper Chromatography: Utilized in early studies for quantitative estimation of Ibufenac in serum. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.